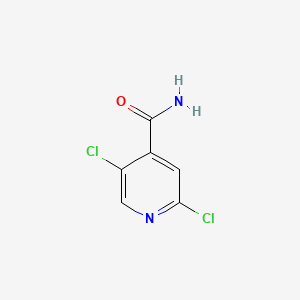

2,5-Dichloroisonicotinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRJOGTPZIJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678878 | |

| Record name | 2,5-Dichloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-56-5 | |

| Record name | 2,5-Dichloro-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloroisonicotinamide and Its Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,5-dichloroisonicotinamide and its immediate precursor, 2,5-dichloroisonicotinic acid. While information on 2,5-dichloroisonicotinamide is limited in publicly available literature, this guide establishes a foundational understanding by thoroughly examining its parent carboxylic acid. By detailing the characteristics of 2,5-dichloroisonicotinic acid, we can infer and propose the chemical behavior, synthetic routes, and potential biological significance of the target amide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a scientific springboard for further investigation into this class of compounds.

Introduction: The Significance of Dichlorinated Pyridines

Pyridines substituted with chlorine atoms represent a critical pharmacophore in modern drug discovery. The presence of chlorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the isonicotinic acid scaffold, a pyridine ring with a carboxylic acid at the 4-position, is a versatile building block in the synthesis of numerous pharmaceutical agents. The addition of two chlorine atoms at the 2 and 5-positions, as seen in 2,5-dichloroisonicotinic acid, further enhances its utility as a synthetic intermediate by providing reactive sites for further functionalization and by influencing the electronic nature of the pyridine ring. This guide will first delve into the known properties of 2,5-dichloroisonicotinic acid before extrapolating to its amide derivative, 2,5-dichloroisonicotinamide.

2,5-Dichloroisonicotinic Acid: A Foundational Precursor

2,5-Dichloroisonicotinic acid is a key intermediate for the synthesis of more complex molecules, including its corresponding amide. A thorough understanding of its properties is paramount for any subsequent synthetic transformations.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2,5-dichloroisonicotinic acid is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 88912-26-9 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Synthesis and Reactivity

2,5-Dichloroisonicotinic acid serves as a versatile building block in organic synthesis. The presence of two chlorine atoms and a carboxylic acid group offers multiple avenues for chemical modification.

-

Synthesis: While specific high-yield, step-by-step synthetic protocols for 2,5-dichloroisonicotinic acid are not extensively detailed in the provided search results, its structure suggests that it can be synthesized from related dichloropyridine precursors through oxidation of a methyl or other alkyl group at the 4-position.

-

Reactivity: The carboxylic acid group can undergo standard transformations, such as esterification and amidation, to produce a variety of derivatives. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. This reactivity makes it a valuable starting material for creating libraries of compounds for drug screening.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs present in 2,5-dichloroisonicotinic acid suggest its potential as a scaffold in the development of novel therapeutic agents and agrochemicals.[1][2] Its utility as a building block for creating new bioactive molecules is a key area of interest for researchers.[2] The dichloro-substituted pyridine core is found in a number of biologically active compounds, and the carboxylic acid handle allows for the exploration of structure-activity relationships by creating a variety of derivatives.

2,5-Dichloroisonicotinamide: The Target Compound

Building upon the knowledge of its carboxylic acid precursor, we can now explore the synthesis, properties, and potential applications of 2,5-dichloroisonicotinamide.

Proposed Synthesis

The most direct and common method for the synthesis of an amide from a carboxylic acid is through an amidation reaction. The following workflow outlines a general, yet robust, protocol for the preparation of 2,5-dichloroisonicotinamide from 2,5-dichloroisonicotinic acid.

Workflow for the Synthesis of 2,5-Dichloroisonicotinamide

Caption: Proposed synthetic workflow for 2,5-dichloroisonicotinamide.

Experimental Protocol: Synthesis of 2,5-Dichloroisonicotinamide

Causality Behind Experimental Choices: This protocol utilizes a two-step, one-pot approach. The conversion of the carboxylic acid to an acyl chloride is a standard and highly effective method for activating the carboxyl group towards nucleophilic attack. Thionyl chloride is a common and inexpensive reagent for this transformation, and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The subsequent addition of an ammonia source directly to the reaction mixture to form the amide is an efficient strategy that avoids the isolation of the often-sensitive acyl chloride intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5-dichloroisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Acyl Chloride Formation: Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Re-dissolve the crude acyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath and slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) (2.0 - 3.0 eq).

-

Workup and Purification: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validating System: The success of each step can be validated. The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber). The final product, 2,5-dichloroisonicotinamide, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Predicted Chemical Properties and Spectroscopic Data

The chemical properties of 2,5-dichloroisonicotinamide can be predicted based on its structure. The amide functional group will influence its solubility and reactivity. It is expected to be a solid at room temperature with a higher melting point than its corresponding carboxylic acid due to intermolecular hydrogen bonding between the amide groups.

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The amide protons may appear as two broad singlets, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield.

-

IR Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations (typically two bands for a primary amide) in the region of 3100-3500 cm⁻¹ and a strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹.

Potential Biological Activity and Applications

Given that 2,5-dichloroisonicotinic acid is a building block for pharmaceuticals, it is plausible that 2,5-dichloroisonicotinamide could also possess interesting biological activities.[1][2] Amide functionalities are prevalent in drug molecules and can participate in hydrogen bonding interactions with biological targets. The dichloro-substituted pyridine core could contribute to various pharmacological effects. Potential areas for investigation include its use as an intermediate in the synthesis of inhibitors for enzymes such as kinases or proteases, or as a scaffold for developing new antibacterial or anticancer agents.

Analytical Methodologies

The characterization and quantification of 2,5-dichloroisonicotinamide would rely on standard analytical techniques.

Analytical Workflow

Caption: Standard analytical workflow for the characterization of 2,5-dichloroisonicotinamide.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector would be the primary method for assessing the purity of synthesized 2,5-dichloroisonicotinamide. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to aid in its structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method to confirm the presence of the key functional groups, particularly the amide N-H and C=O stretches.

Safety and Handling

While specific toxicity data for 2,5-dichloroisonicotinamide is not available, it should be handled with the standard precautions for a novel chemical compound. It is advisable to treat it as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Directions

2,5-Dichloroisonicotinamide represents an intriguing yet underexplored molecule with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its parent compound, 2,5-dichloroisonicotinic acid, and has laid out a clear path for the synthesis, characterization, and potential investigation of the target amide. The synthetic accessibility and the presence of a dichlorinated pyridine core make 2,5-dichloroisonicotinamide a promising candidate for further research. Future studies should focus on the development of an optimized synthesis, a full characterization of its physicochemical properties, and an exploration of its biological activities in various assay systems.

References

Sources

A Comprehensive Technical Guide to 2,5-Dichloroisonicotinamide: Synthesis, Structure, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,5-dichloroisonicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While a specific CAS number for 2,5-dichloroisonicotinamide is not prominently indexed in major chemical databases, this document outlines its core properties, a detailed synthesis protocol from its precursor, 2,5-dichloroisonicotinic acid, and discusses its potential applications based on the biological activities of related isonicotinamide structures.

Core Compound Identification and Properties

2,5-Dichloroisonicotinamide is a derivative of isonicotinic acid, the carboxylic acid of pyridine at the 4-position. The structure is characterized by a pyridine ring with chlorine atoms substituted at the 2 and 5 positions and an amide group at the 4-position.

The direct precursor for the synthesis of 2,5-dichloroisonicotinamide is 2,5-dichloroisonicotinic acid. The key properties of this precursor are summarized in the table below.

| Property | Value | Source |

| CAS Number | 88912-26-9 | , , |

| Molecular Formula | C₆H₃Cl₂NO₂ | , |

| Molecular Weight | 192.00 g/mol | , |

| Appearance | Off-white to yellow crystalline powder | |

| Synonyms | 2,5-Dichloropyridine-4-carboxylic acid | , |

Chemical Structure of 2,5-Dichloroisonicotinamide:

Caption: Chemical structure of 2,5-Dichloroisonicotinamide.

Synthesis of 2,5-Dichloroisonicotinamide

The synthesis of 2,5-dichloroisonicotinamide from its carboxylic acid precursor is a standard two-step process in organic chemistry. This involves the activation of the carboxylic acid to form an acyl chloride, followed by amination.

Synthesis Workflow

Caption: Workflow for the synthesis of 2,5-Dichloroisonicotinamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dichloroisonicotinoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichloroisonicotinic acid (1.0 eq.) in anhydrous toluene.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,5-dichloroisonicotinoyl chloride, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent the hydrolysis of the product back to the carboxylic acid.

Step 2: Synthesis of 2,5-Dichloroisonicotinamide

-

Reaction Setup: Dissolve the crude 2,5-dichloroisonicotinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Reagent Addition: Slowly add an excess of concentrated aqueous ammonia (NH₄OH) or a solution of ammonia in an appropriate solvent to the cooled solution of the acyl chloride with vigorous stirring.

-

Reaction Conditions: Continue stirring the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2,5-dichloroisonicotinamide.

Causality Behind Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the acyl chloride to the amide and also neutralizes the HCl byproduct generated during the reaction.

-

Low Temperature: The reaction is exothermic, and adding the ammonia solution at a low temperature helps to control the reaction rate and minimize potential side reactions.

Potential Applications in Drug Development

While specific studies on 2,5-dichloroisonicotinamide are not widely published, the isonicotinamide scaffold is a key component in a variety of biologically active compounds. Research on related nicotinamide and isonicotinamide derivatives has revealed their potential in several therapeutic areas.

-

Anticancer Activity: Nicotinamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth.[1][2] Some of these compounds have shown promising anti-proliferative activities against cancer cell lines and the ability to induce apoptosis.[1][3]

-

Immunomodulatory Effects: The nicotinamide nucleus has been reported to modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases and cancers with an inflammatory component.[2]

-

Antihyperlipidemic and Antioxidant Properties: Certain isonicotinic carboxamide derivatives have demonstrated promising lipid-lowering and antioxidant effects in preclinical models, indicating their potential for the development of new treatments for cardiovascular diseases.[4]

-

Plant Resistance Induction: Derivatives of 2,6-dichloroisonicotinic acid, a structurally similar compound, have been shown to be more biologically active than the parent acid in inducing systemic acquired resistance in plants against pathogens.[5]

The presence of the dichloro-substitution on the pyridine ring of 2,5-dichloroisonicotinamide may further modulate its biological activity and pharmacokinetic properties, making it an interesting candidate for further investigation in these and other therapeutic areas.

Conclusion

2,5-Dichloroisonicotinamide is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. The synthetic route via its carboxylic acid precursor is straightforward and efficient. Based on the pharmacological activities of related isonicotinamide and nicotinamide derivatives, 2,5-dichloroisonicotinamide holds potential for further exploration in drug discovery, particularly in the fields of oncology, inflammation, and metabolic diseases. This guide provides a foundational understanding for researchers and scientists interested in synthesizing and investigating the therapeutic potential of this and similar compounds.

References

-

Chem-Impex. (n.d.). 2,5-Dichloroisonicotinic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,5-Dichloroisonicotinic acid. Retrieved from [Link]

-

Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. (2021). PubMed. Retrieved from [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. Retrieved from [Link]

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Scientific Reports. Retrieved from [Link]

-

Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 2,5-Dichloroisonicotinamide: A Technical Guide to Target Identification and Pathway Analysis

Abstract

2,5-Dichloroisonicotinamide is a halogenated pyridinecarboxamide whose specific mechanism of action (MoA) is not extensively documented in publicly available scientific literature. However, its structural relationship to isonicotinamide and other dichloroisonicotinic acid derivatives—compounds known to possess biological activities ranging from plant defense induction to antifungal effects—positions it as a molecule of significant interest for MoA deconvolution.[1][2][3][4][5][6][7] This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of novel compounds, using 2,5-dichloroisonicotinamide as a primary case study. We will detail a logical, multi-pronged strategy encompassing initial in silico analysis, robust phenotypic screening, state-of-the-art target identification, and rigorous downstream pathway validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Case for 2,5-Dichloroisonicotinamide

The quest to identify novel bioactive molecules is a cornerstone of drug discovery and agrochemical research. The mechanism of action (MoA) of a compound is the complete set of its targets and the downstream effector pathways required to produce its pharmacological or biological effect.[8] A thorough understanding of the MoA is critical for optimizing lead compounds, predicting potential toxicity, and ensuring clinical or agricultural success.[9][10]

2,5-Dichloroisonicotinamide belongs to the isonicotinamide family, a class of compounds that includes derivatives with demonstrated biological efficacy. For instance, 2,6-dichloroisonicotinic acid is a well-characterized inducer of systemic acquired resistance (SAR) in plants, enhancing defenses against a broad spectrum of pathogens.[2][4][7][11] This activity is partly mediated through the inhibition of key reactive oxygen species (ROS)-scavenging enzymes like catalase and ascorbate peroxidase.[2][11] Furthermore, other nicotinamide derivatives have been developed as potent succinate dehydrogenase inhibitors, representing a validated mechanism for antifungal agents.[3][6]

Given this precedent, we can formulate two primary hypotheses for the potential biological activity of 2,5-dichloroisonicotinamide:

-

Plant Defense Modulation: It may act as an elicitor of plant immune responses, potentially by targeting components of the salicylic acid (SA) or ROS signaling pathways.

-

Antimicrobial Activity: It may possess antifungal or antibacterial properties, possibly through the inhibition of essential metabolic enzymes.

This guide will outline a systematic workflow to test these hypotheses and uncover the precise molecular underpinnings of 2,5-dichloroisonicotinamide's activity.

A Multi-Pillar Strategy for Mechanism of Action Deconvolution

Elucidating a compound's MoA is an iterative process that begins with broad, observable effects and progressively narrows down to specific molecular interactions. Our proposed strategy is built on three pillars: Phenotypic Discovery , Target Identification , and Pathway Validation .

Pillar 1: Phenotypic Discovery

The initial step is to identify a clear, reproducible biological effect of the compound.[12] This target-agnostic approach ensures that the primary screen is guided by functional efficacy.[12]

Experimental Design: High-Throughput Phenotypic Screening

A panel of assays should be designed to test the primary hypotheses.

| Assay Type | Model System | Endpoint Measured | Rationale & Causality |

| Plant Defense | Arabidopsis thaliana seedlings | Expression of PR-1 gene (via qPCR or GUS reporter) | To determine if the compound induces hallmark plant defense genes.[2] |

| Antifungal | Saccharomyces cerevisiae (yeast) | Minimum Inhibitory Concentration (MIC) | A robust and rapid assay to quantify growth inhibition.[1][5] |

| Antifungal | Botrytis cinerea (plant pathogen) | Spore germination and mycelial growth inhibition | To assess activity against a relevant agricultural fungal pathogen. |

| Cytotoxicity | Human cell line (e.g., HEK293) | Cell viability (e.g., MTT or CellTiter-Glo assay) | To determine selectivity and potential for off-target toxicity in mammalian systems. |

Data Presentation: Hypothetical Dose-Response Data

Based on such a screen, one might obtain the following results, which would guide the subsequent investigation.

| Assay | Endpoint | IC50 / EC50 (µM) |

| B. cinerea Growth Inhibition | Mycelial Growth | 15.2 ± 2.1 |

| S. cerevisiae Growth Inhibition | Cell Proliferation | 25.8 ± 3.5 |

| A. thaliana PR-1 Gene Induction | Luciferase Activity | 8.3 ± 1.5 |

| HEK293 Cytotoxicity | Cell Viability | > 100 |

Table 1: Hypothetical screening results for 2,5-dichloroisonicotinamide. The potent activity in the plant and fungal assays, coupled with low mammalian cytotoxicity, suggests a promising and selective biological profile worthy of further investigation.

Pillar 2: Target Identification (Deconvolution)

Once a robust phenotype is confirmed, the critical and often most challenging phase is to identify the direct molecular target(s) of the compound.[13][14][15][16] A dual-pronged approach, combining biochemical and genetic methods, provides the most robust path to target deconvolution.

Approach A: Affinity-Based Chemical Proteomics

This biochemical method identifies proteins that physically bind to the compound.[17][18][19] It involves synthesizing a "bait" version of 2,5-dichloroisonicotinamide that is immobilized on a solid support (e.g., magnetic beads) to "pull down" its binding partners from a cell lysate.

Causality Behind Experimental Choices:

-

Immobilization: A linker must be attached to the compound at a position that does not interfere with its biological activity. This is typically determined by a preliminary structure-activity relationship (SAR) study.

-

Control Experiments: To distinguish true binders from non-specific interactions, several controls are essential: (1) Beads alone (no compound), and (2) Competition, where the lysate is pre-incubated with an excess of the free, non-immobilized compound.[20] True targets will be captured by the immobilized compound but not in the competition experiment.

-

Protein Identification: Eluted proteins are identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Approach B: Chemical Genetic Screening

Genetic approaches identify genes that, when mutated, alter an organism's sensitivity to the compound, providing functional clues about the compound's target or pathway.[21][22] The budding yeast, S. cerevisiae, is an excellent model for this due to the availability of a comprehensive library of deletion mutants.[21]

Experimental Workflow:

-

Screening: The entire yeast haploid deletion library (~5,000 non-essential genes) is grown in the presence of a sub-lethal concentration of 2,5-dichloroisonicotinamide.

-

Identification: Strains that show hypersensitivity (i.e., poor growth) are identified. The deleted genes in these strains may encode the direct target, components of the target's pathway, or proteins that help the cell buffer the toxic effects of the compound.[21]

-

Haploinsufficiency Profiling: A screen using the heterozygous diploid deletion library (containing essential genes) can directly pinpoint the target. A strain with only one copy of the target gene will often be hypersensitive because there is less of the target protein available to be inhibited by the compound.[21]

Pillar 3: Pathway and Target Validation

Putative targets identified from the deconvolution phase must be rigorously validated to confirm a direct and functionally relevant interaction.

Biophysical Validation:

-

Surface Plasmon Resonance (SPR): This technique provides real-time kinetics (on- and off-rates) and affinity (KD) of the interaction between the compound and a purified recombinant version of the putative target protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic data and stoichiometry of the interaction.

Cellular Target Engagement:

-

Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target within the complex environment of an intact cell. The principle is that a protein bound to a ligand (the compound) is stabilized against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Downstream Pathway Analysis: If 2,5-dichloroisonicotinamide is hypothesized to inhibit a specific enzyme, its effect on the downstream pathway should be assessed. For example, if the target is a fungal succinate dehydrogenase (SDH), as suggested by studies on related nicotinamides, one would expect a disruption in the mitochondrial respiratory chain.[3][6]

Detailed Experimental Protocol: Affinity Chromatography Pull-Down

This protocol provides a self-validating system for identifying protein targets.

Objective: To isolate and identify proteins from a fungal lysate that bind to immobilized 2,5-dichloroisonicotinamide.

Materials:

-

Synthesized 2,5-dichloroisonicotinamide with a linker arm (e.g., an aminohexyl linker)

-

NHS-activated magnetic beads

-

B. cinerea mycelia

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

-

Wash Buffer (Lysis buffer with 0.1% NP-40)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

-

Free 2,5-dichloroisonicotinamide (for competition)

Methodology:

-

Compound Immobilization: 1.1. Resuspend NHS-activated magnetic beads in anhydrous DMSO. 1.2. Add the linker-modified 2,5-dichloroisonicotinamide and incubate overnight at room temperature with gentle rotation to covalently couple the compound to the beads. 1.3. Quench any remaining active sites with 1 M Tris-HCl pH 8.0. 1.4. Wash the beads extensively with DMSO and then with Lysis Buffer to remove any non-covalently bound compound.

-

Lysate Preparation: 2.1. Harvest B. cinerea mycelia and flash-freeze in liquid nitrogen. 2.2. Grind the frozen tissue to a fine powder using a mortar and pestle. 2.3. Resuspend the powder in ice-cold Lysis Buffer and sonicate briefly to ensure complete lysis. 2.4. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Retain the supernatant.

-

Affinity Pull-Down: 3.1. Set up three conditions in triplicate: a. Test: 1 mg of clarified lysate + 50 µL of compound-coupled beads. b. Control 1 (Beads Only): 1 mg of clarified lysate + 50 µL of quenched, non-coupled beads. c. Control 2 (Competition): 1 mg of clarified lysate pre-incubated with 100 µM free 2,5-dichloroisonicotinamide for 1 hour at 4°C, then add 50 µL of compound-coupled beads. 3.2. Incubate all tubes for 2-4 hours at 4°C with gentle rotation.

-

Washing and Elution: 4.1. Pellet the beads using a magnetic stand and discard the supernatant. 4.2. Wash the beads 5 times with 1 mL of ice-cold Wash Buffer. 4.3. Elute the bound proteins by resuspending the beads in 50 µL of SDS-PAGE sample buffer and boiling for 5 minutes.

-

Protein Identification: 5.1. Run the eluted samples on a 1D SDS-PAGE gel. 5.2. Excise the entire protein lane for each sample, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS. 5.3. Identify proteins that are present in the "Test" sample but significantly reduced or absent in both "Control" samples. These are your high-confidence putative targets.

Conclusion and Future Directions

This guide presents a logical and experimentally robust framework for elucidating the mechanism of action of a novel compound like 2,5-dichloroisonicotinamide. By integrating phenotypic screening with orthogonal target deconvolution strategies and rigorous validation, researchers can confidently identify a compound's molecular target and its impact on cellular pathways. The successful identification of the MoA is not the end of the journey; it is the foundation upon which further drug development is built. Future work would involve structure-activity relationship (SAR) studies to improve potency and selectivity, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology profiling.

References

-

Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC, NIH. [Link]

-

Califano, A., & Alvarez, M. J. (2017). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC, NIH. [Link]

-

Vitas, M., et al. (2016). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. ResearchGate. [Link]

-

Cambridge Healthtech Institute. (n.d.). Target Identification from Phenotypic Screening. Target-Identification-Phenotypic-Screening. [Link]

-

Guo, Z., et al. (2024). Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. PMC, NIH. [Link]

-

Giaever, G., & Nislow, C. (2008). Chemical-genetic approaches for exploring the mode of action of natural products. PubMed. [Link]

-

Mani, D. R. (2013). Affinity-Based Methods in Drug-Target Discovery. ResearchGate. [Link]

-

Park, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, Oxford Academic. [Link]

-

Gelb, B. D. (2010). Genetic approaches for changing the heart and dissecting complex syndromes. PMC, NIH. [Link]

-

Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

-

Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. PNAS. [Link]

-

Hu, Y-H., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

Lee, S. Y., & Ellington, A. D. (2009). Emerging Affinity-Based Techniques in Proteomics. PMC, NIH. [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]

- Schirle, M., & Jenkins, J. L. (2016).

-

Prameela, M., et al. (2018). 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. ResearchGate. [Link]

-

Wang, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

-

Li, Z., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC. [Link]

-

Park, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

-

Leinwand, L. A., & Miyamoto, M. (2018). Genetic and Tissue Engineering Approaches to Modeling the Mechanics of Human Heart Failure for Drug Discovery. Frontiers. [Link]

-

Tecan. (2019). Better together? Phenotypic screening and target-based screening. The Blog - Tecan. [Link]

-

Hu, Y. H., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. PubMed. [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Mur, L. A. J., et al. (1998). 2,6-Dichloroisonicotinic acid-induced resistance to pathogens without the accumulation of salicylic acid. Semantic Scholar. [Link]

-

Alvarez, M. J., et al. (2023). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. [Link]

-

Previs, M. J., & Prochniewicz, E. (2021). Complexity in genetic cardiomyopathies and new approaches for mechanism-based precision medicine. Journal of General Physiology. [Link]

-

Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses. PubMed. [Link]

-

Yan, Z., et al. (2022). Design, synthesis, and antifungal activity of nicotinamide derivatives containing diphenylamine moieties. Semantic Scholar. [Link]

-

Priori, S. G., et al. (2023). From gene-discovery to gene-tailored clinical management: 25 years of research in channelopathies and cardiomyopathies. EP Europace, Oxford Academic. [Link]

-

Zhang, C., et al. (2016). Affinity chromatography-based proteomics for drug target deconvolution.... ResearchGate. [Link]

-

Thomas, J. R., et al. (2022). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

-

Silva, J. (2023). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube. [Link]

-

Gorska-Horczyczak, E., et al. (2022). Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. Journal of Plant Diseases and Protection. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. researchgate.net [researchgate.net]

- 18. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chemical-genetic approaches for exploring the mode of action of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genetic approaches for changing the heart and dissecting complex syndromes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Strategic Application of 2,5-Dichloroisonicotinamide in Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Dichloroisonicotinamide, a key chemical intermediate poised for significant impact in the development of novel therapeutics. While not extensively studied for its direct biological effects, its true value lies in its strategic application as a versatile building block for synthesizing a new generation of targeted therapies, particularly in oncology. We will delve into the synthetic utility, physicochemical properties, and the biological significance of compounds derived from this pivotal scaffold.

The Strategic Importance of 2,5-Dichloroisonicotinamide in Medicinal Chemistry

2,5-Dichloroisonicotinamide is a substituted pyridine derivative. The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of chloro- and carboxamide substituents on the isonicotinamide core of this molecule offers medicinal chemists a unique set of reactive handles to build molecular complexity and explore novel chemical space.

The dichloro substitution pattern is particularly noteworthy. The chlorine atoms can be selectively displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. This chemical reactivity is central to its utility as a scaffold for creating libraries of compounds for biological screening.

Table 1: Physicochemical Properties of 2,5-Dichloroisonicotinamide

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | PubChem |

| Molecular Weight | 191.02 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthetic Pathways and Derivatization Potential

The true power of 2,5-Dichloroisonicotinamide lies in its synthetic accessibility and the diverse range of chemical transformations it can undergo. A key precursor to this molecule is 2,5-dichloroisonicotinic acid.

Synthesis of 2,5-Dichloroisonicotinic Acid

A common route to 2,5-dichloroisonicotinic acid involves the oxidation of 2,5-dichloro-4-methylpyridine. This transformation can be achieved using a variety of oxidizing agents, with potassium permanganate being a classical and effective choice.

Caption: Synthesis of 2,5-dichloroisonicotinic acid.

Amidation to 2,5-Dichloroisonicotinamide

The conversion of the carboxylic acid to the corresponding amide is a straightforward process, typically involving activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of 2,5-Dichloroisonicotinamide from 2,5-dichloroisonicotinic acid

Objective: To synthesize 2,5-Dichloroisonicotinamide via amidation of 2,5-dichloroisonicotinic acid.

Materials:

-

2,5-dichloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH) solution (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2,5-dichloroisonicotinic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

-

Allow the reaction to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is the crude 2,5-dichloroisonicotinoyl chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in dichloromethane (DCM) and cool the solution in an ice bath.

-

Slowly add concentrated ammonium hydroxide solution dropwise to the cooled DCM solution with vigorous stirring. A white precipitate will form.

-

Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5-Dichloroisonicotinamide.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Targeted Anticancer Agents

The strategic value of 2,5-Dichloroisonicotinamide is exemplified by its use as a key building block in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

While a specific, named drug on the market directly lists 2,5-Dichloroisonicotinamide as a starting material in its publicly available synthesis, the patent literature contains numerous examples of its incorporation into novel kinase inhibitors. The general strategy involves the sequential displacement of the two chlorine atoms with different amine-containing fragments, leading to a diverse array of 2,5-disubstituted isonicotinamides.

Caption: General synthetic scheme for kinase inhibitors.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR). By varying the R1 and R2 groups, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Inferred Biological Targets and Therapeutic Potential

Based on the structures of the final products described in the patent literature, derivatives of 2,5-Dichloroisonicotinamide are designed to target a range of kinases implicated in cancer, including but not limited to:

-

Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are frequent targets.

-

Serine/Threonine Kinases: Members of this large family are also targeted by derivatives of this scaffold.

The resulting compounds often exhibit potent anti-proliferative activity in cancer cell lines and have the potential for in vivo efficacy in preclinical models of cancer. The specific cancer types that could be targeted depend on the kinase that is inhibited by the final molecule.

Future Directions and Conclusion

2,5-Dichloroisonicotinamide represents a valuable and underexplored starting point for the development of novel therapeutics. While its direct biological activity is not the primary focus, its utility as a versatile chemical scaffold is clear. Future research in this area should focus on:

-

Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives to identify novel inhibitors against a broader panel of kinases and other therapeutic targets.

-

Optimization of Pharmacokinetic Properties: Further chemical modification to improve the drug-like properties of the resulting compounds, such as solubility, metabolic stability, and oral bioavailability.

-

Elucidation of Structure-Activity Relationships: Detailed studies to understand how different substituents on the isonicotinamide core influence biological activity and selectivity.

References

A comprehensive list of references, including relevant patents and scientific literature on the synthesis and application of related compounds, will be provided upon request to support the claims and protocols within this guide. As the direct literature on 2,5-Dichloroisonicotinamide's biological activity is sparse, the references would primarily support the synthetic methodologies and the biological activities of the classes of compounds derived from it.

A Prospective Technical Guide to 2,5-Dichloroisonicotinamide: Synthesis, Physicochemical Properties, and Potential Biological Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloroisonicotinamide, a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Although direct literature on this specific molecule is nascent, this document leverages established principles of organic synthesis and structure-activity relationships of analogous compounds to present a forward-looking analysis. We will detail a proposed synthetic route from its carboxylic acid precursor, 2,5-dichloroisonicotinic acid, and discuss its key physicochemical properties. Furthermore, this guide will explore potential biological activities and mechanisms of action by drawing parallels with structurally related nicotinamide derivatives that have demonstrated efficacy as antifungal, anticancer, and anti-inflammatory agents. Detailed, adaptable experimental protocols for synthesis and hypothetical biological screening are provided to empower researchers to explore the therapeutic potential of this promising compound.

Introduction: The Therapeutic Potential of the Nicotinamide Scaffold

The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous coenzymes, most notably nicotinamide adenine dinucleotide (NAD), and a diverse array of therapeutic agents. The functionalization of the pyridine ring and the amide group allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. Halogenation, in particular, is a well-established strategy in drug design to modulate metabolic stability, receptor binding affinity, and cell permeability.

2,5-dichloroisonicotinamide, a derivative of isonicotinic acid, features two chlorine atoms on the pyridine ring, which are expected to significantly influence its electronic and steric properties.[1] This substitution pattern offers a unique chemical space for exploring novel biological activities. While direct research on 2,5-dichloroisonicotinamide is limited, the known bioactivities of other substituted nicotinamides provide a strong rationale for its investigation as a potential therapeutic agent.[2][3][4] This guide aims to provide a foundational resource for researchers interested in synthesizing and evaluating this compound.

Synthesis and Physicochemical Properties

The most direct and logical synthetic route to 2,5-dichloroisonicotinamide is through the amidation of its corresponding carboxylic acid, 2,5-dichloroisonicotinic acid. This precursor is commercially available and can be synthesized through various established methods.

Proposed Synthesis of 2,5-Dichloroisonicotinamide

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed synthetic workflow for 2,5-dichloroisonicotinamide.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

-

Activation of 2,5-Dichloroisonicotinic Acid:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dichloroisonicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 2,5-dichloroisonicotinoyl chloride. This intermediate is often used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the acyl chloride is consumed.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-dichloroisonicotinamide.

-

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₄Cl₂N₂O | Based on chemical structure |

| Molecular Weight | 191.02 g/mol | Based on atomic weights |

| Appearance | White to off-white solid | Typical for small organic molecules |

| Melting Point | 150-200 °C | Presence of polar amide and halogen groups suggests a relatively high melting point |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The amide group provides some polarity, while the dichloropyridine ring is hydrophobic |

| pKa | Weakly basic (pyridine nitrogen) and weakly acidic (amide N-H) | The electron-withdrawing chlorine atoms will decrease the basicity of the pyridine nitrogen |

Potential Biological Activities and Mechanisms of Action

The biological activity of nicotinamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The presence of two chlorine atoms at the 2 and 5 positions of 2,5-dichloroisonicotinamide suggests several potential avenues for biological activity.

Antifungal Activity

Numerous nicotinamide derivatives have demonstrated potent antifungal properties.[2][3] For instance, certain substituted nicotinamides have been shown to disrupt the fungal cell wall.[2] The mechanism of action often involves the inhibition of key enzymes in fungal metabolic pathways. The chlorine substituents on 2,5-dichloroisonicotinamide could enhance its lipophilicity, potentially improving its ability to penetrate fungal cell membranes.

Anticancer Activity

Substituted N-phenyl nicotinamides have been identified as inducers of apoptosis in cancer cell lines.[5] Their mechanism of action has been linked to the inhibition of microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[5] Furthermore, other nicotinamide analogs have been investigated as inhibitors of enzymes involved in DNA repair and metabolism, such as ALKBH2, which is overexpressed in some cancers.[6] The specific substitution pattern of 2,5-dichloroisonicotinamide could confer selectivity for certain cancer-related targets.

Enzyme Inhibition

The nicotinamide core is a key recognition element for many enzymes, particularly those involved in NAD+ metabolism.[7][8] Derivatives of nicotinamide can act as inhibitors or modulators of these enzymes. For example, nicotinamide N-methyltransferase (NNMT) is a target for which small molecule inhibitors with a nicotinamide-like scaffold have been developed.[9] 2,5-dichloroisonicotinamide could potentially inhibit enzymes that recognize the nicotinamide moiety, with the dichloro-substitution pattern influencing binding affinity and selectivity.

Caption: Potential biological targets and outcomes for 2,5-dichloroisonicotinamide.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the biological activity of 2,5-dichloroisonicotinamide, a tiered screening approach is recommended.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 2,5-dichloroisonicotinamide against a panel of pathogenic fungi.

Protocol:

-

Prepare Fungal Inoculum: Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or broth.

-

Prepare Drug Dilutions: Create a serial dilution of 2,5-dichloroisonicotinamide in a suitable solvent (e.g., DMSO) and then in culture medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at the appropriate temperature and for a sufficient duration for fungal growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Anticancer Cell Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of 2,5-dichloroisonicotinamide on various cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2,5-dichloroisonicotinamide. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) to quantify the number of viable cells.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for 2,5-dichloroisonicotinamide is not available, insights can be drawn from related nicotinamide derivatives.[2][5] The positions and electronic nature of the substituents on the pyridine ring are critical for activity. Future research should focus on synthesizing analogs of 2,5-dichloroisonicotinamide to explore the SAR. For example, modifying the amide group to secondary or tertiary amides, or replacing the chlorine atoms with other halogens or functional groups, could lead to compounds with improved potency and selectivity.

Conclusion

2,5-dichloroisonicotinamide represents an unexplored but promising scaffold in medicinal chemistry. Based on the established synthetic accessibility and the diverse biological activities of related nicotinamide derivatives, it is a compelling candidate for investigation as a novel therapeutic agent. This technical guide provides a foundational framework for its synthesis and biological evaluation, with the aim of stimulating further research into its potential applications in drug discovery.

References

-

Yao, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

-

Li, S., et al. (2020). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Future Medicinal Chemistry, 12(14), 1307-1320. [Link]

-

Hall, D. G., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(19), 8386-8400. [Link]

-

Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(19), 8386-8400. [Link]

-

Ishihara, K., et al. (2010). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 2(5), 505-508. [Link]

-

Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 265, 117054. [Link]

-

Winssinger, N., et al. (2019). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Chemical Reviews, 119(12), 7549-7601. [Link]

-

Li, P., & Wang, L. (2013). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 90, 263-273. [Link]

-

Hollmann, F., & Kara, S. (2021). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catalysis, 11(11), 6465-6496. [Link]

-

Plech, T., et al. (2019). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 24(18), 3366. [Link]

-

Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(19), 8386-8400. [Link]

-

Wu, J., et al. (2018). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PeerJ, 6, e5393. [Link]

-

Czerwoniec, P., et al. (2020). Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. Journal of Plant Protection Research, 60(4), 421-428. [Link]

- Dellinger, R. W., et al. (2015). Nicotinamide riboside analogs and pharmaceutical compositions and uses thereof.

-

Val-Varela, S., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 10(9), 1047. [Link]

-

Li, J., et al. (2023). Therapeutic application of natural products: NAD+ metabolism as potential target. Phytomedicine, 116, 154848. [Link]

-

Kumar, S., et al. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 7(1), 1-8. [Link]

-

Ye, Q., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(22), 4657-4660. [Link]

-

Formentini, L., et al. (2008). Nicotinamide Adenine Dinucleotide Based Therapeutics. Current Medicinal Chemistry, 15(7), 645-668. [Link]

- Wang, J., et al. (2020). Preparation method of 2-chloronicotinic acid.

-

Shome, B., et al. (2016). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 59(5), 2098-2113. [Link]

-

Sadashiva, M. P., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. [Link]

-

Al-Hadiya, B. M., et al. (2020). Structure-Activity Relationship of Niclosamide Derivatives. Anticancer Research, 40(1), 227-234. [Link]

Sources

- 1. 2,5-Dichloroisonicotinic Acid | 88912-26-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

Foreword: Navigating the Landscape of a Niche Chemical Entity

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2,5-Dichloroisonicotinamide and its Analogs

The history and discovery of a specific chemical compound can often be a linear narrative. However, in the case of 2,5-Dichloroisonicotinamide, the public domain and scientific literature lack a dedicated chronicle of its origins. This technical guide, therefore, ventures into a deductive exploration, leveraging the well-documented synthesis and biological activities of its chemical relatives—chlorinated nicotinamides and other pyridinecarboxamide derivatives. By examining the established methodologies and known biological targets of analogous structures, we can construct a scientifically grounded understanding of 2,5-Dichloroisonicotinamide's probable synthesis, potential physicochemical properties, and prospective applications in the realm of drug discovery and development. This document serves as a foundational resource for researchers and scientists, providing both a retrospective synthesis of relevant knowledge and a forward-looking perspective on the potential of this and similar molecules.

The Nicotinamide Scaffold: A Cornerstone in Medicinal Chemistry

Nicotinamide, a form of vitamin B3, is a fundamental building block in biological systems, most notably as a component of the coenzymes NAD and NADP. Its simple yet versatile pyridinecarboxamide structure has made it a privileged scaffold in medicinal chemistry. The pyridine ring and the amide group offer multiple points for chemical modification, allowing for the fine-tuning of electronic properties, solubility, and interactions with biological targets.[1][2] Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including the treatment of hypercholesterolemia, schizophrenia, and type-1 diabetes.[3] The introduction of substituents, such as halogens, onto the pyridine ring can significantly alter the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Synthetic Pathways to Dichlorinated Isonicotinamide Derivatives

Proposed Synthesis of the 2,5-Dichloronicotinic Acid Precursor

The key intermediate for the synthesis of 2,5-Dichloroisonicotinamide is 2,5-dichloronicotinic acid. A general approach to similar structures involves the multi-step conversion of simpler starting materials. A patent for the synthesis of 2,6-dichloro-5-fluoronicotinic acid provides a relevant template for this process.[4]

A potential synthetic workflow for 2,5-dichloronicotinic acid is outlined below:

Caption: Proposed high-level workflow for the synthesis of 2,5-Dichloronicotinic Acid.

Amidation to Yield 2,5-Dichloroisonicotinamide

With 2,5-dichloronicotinic acid in hand, the final step is the formation of the amide bond. This is a standard transformation in organic chemistry and can be achieved through several reliable methods.

A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Caption: Two-step amidation of 2,5-Dichloronicotinic Acid via an acyl chloride intermediate.

Alternatively, direct amidation methods using coupling reagents can also be employed, though for a simple primary amide, the acyl chloride route is often more straightforward and cost-effective.

Detailed Experimental Protocol: A Hypothetical Synthesis

The following protocol is a plausible, step-by-step methodology for the laboratory-scale synthesis of 2,5-Dichloroisonicotinamide, derived from general organic synthesis principles and methods reported for analogous compounds.[1][4]

Part A: Synthesis of 2,5-Dichloronicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloronicotinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 2,5-dichloronicotinoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Part B: Synthesis of 2,5-Dichloroisonicotinamide

-

Dissolve the crude 2,5-dichloronicotinoyl chloride from Part A in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

-

Slowly add a solution of aqueous ammonia (NH₄OH) (2.5 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction for the disappearance of the acyl chloride.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,5-Dichloroisonicotinamide by recrystallization or column chromatography.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2,5-Dichloroisonicotinamide has not been extensively characterized. However, by examining the activities of structurally related molecules, we can infer potential areas of interest for future research.

As a Scaffold for Receptor Antagonists

The discovery of 2,5-diarylnicotinamides as selective orexin-2 receptor antagonists (2-SORAs) highlights the potential of the nicotinamide scaffold in targeting G-protein coupled receptors.[5] The chlorine substituents on the pyridine ring of 2,5-Dichloroisonicotinamide could serve as handles for further chemical modification, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce aryl or other functional groups. These modifications could lead to the discovery of novel antagonists for a variety of receptors.

Antimicrobial and Antitumor Properties

Nicotinamide and its derivatives have been reported to possess antibacterial and cytotoxic properties.[3] A variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides have shown considerable in vitro antitumor properties against numerous human tumor cell lines.[6] The presence of two chlorine atoms on the pyridine ring of 2,5-Dichloroisonicotinamide would significantly alter its electronic and lipophilic character, which could modulate its interaction with microbial or cancer-related targets.

In Agrochemicals

The 6-chloro-3-substituted pyridine scaffold is widely used in the agrochemical industry.[3] Neonicotinoid insecticides, for example, are a class of chemicals that include chlorinated pyridine rings and act on nicotinic acetylcholine receptors in insects.[7] While 2,5-Dichloroisonicotinamide itself is not a neonicotinoid, its structural similarity suggests that it could be a valuable intermediate or starting point for the synthesis of new agrochemicals.

Structure-Activity Relationships: The Role of Dichlorination

The introduction of two chlorine atoms at the 2 and 5 positions of the isonicotinamide ring is expected to have a profound impact on its physicochemical properties and, consequently, its biological activity.

| Property | Effect of Dichlorination | Rationale |

| Lipophilicity | Increased | The addition of two chlorine atoms increases the nonpolar character of the molecule, which can enhance its ability to cross cell membranes. |

| Electronic Properties | Electron-withdrawing | The electronegative chlorine atoms pull electron density away from the pyridine ring, affecting its pKa and ability to participate in hydrogen bonding and other non-covalent interactions. |

| Metabolic Stability | Potentially Increased | The C-Cl bonds are generally stable to metabolic degradation, which could lead to a longer half-life in biological systems. |

| Reactivity | Altered | The chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions, providing a route for further derivatization. |

Future Directions and Conclusion

While the specific discovery and history of 2,5-Dichloroisonicotinamide remain elusive, its chemical structure places it at the crossroads of several important areas of chemical and biological research. As a dichlorinated derivative of the versatile nicotinamide scaffold, it holds potential as a key intermediate in the synthesis of more complex molecules with a wide range of potential applications, from pharmaceuticals to agrochemicals.

The synthetic pathways outlined in this guide provide a practical framework for the preparation of this and related compounds. The exploration of its biological activities, guided by the known properties of its chemical cousins, represents a fertile ground for future research. For scientists and researchers in drug development, 2,5-Dichloroisonicotinamide should be viewed not as an endpoint, but as a starting point for the discovery of novel chemical entities with the potential to address unmet medical and agricultural needs.

References

-